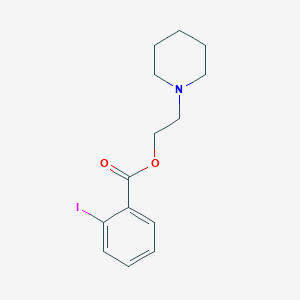
1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate, also known as MBPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBPB is a white powder that is soluble in organic solvents and has a molecular weight of 337.47 g/mol.
Mécanisme D'action
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate is not fully understood. However, studies have shown that 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate can inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. By inhibiting the activity of histone deacetylases, 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate has been shown to have biochemical and physiological effects. In vitro studies have shown that 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate can induce apoptosis in cancer cells. In vivo studies have shown that 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate can inhibit the growth of tumors in mice. However, the toxicity and pharmacokinetics of 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate have not been fully studied.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate has limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the toxicity and pharmacokinetics of 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate have not been fully studied, which makes it difficult to determine appropriate dosages for experiments.
Orientations Futures
There are several future directions for the study of 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate. One direction is to study the toxicity and pharmacokinetics of 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate in more detail. This will help to determine appropriate dosages for experiments and potential clinical applications. Another direction is to study the mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate in more detail. This will help to design experiments that target specific pathways and potentially develop new drugs. Additionally, 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate can be used as a building block for the synthesis of new materials, which opens up new possibilities for material science research.
Méthodes De Synthèse
1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate can be synthesized through a multi-step process. The first step involves the reaction between 4-tert-butylbenzoic acid and thionyl chloride to form 4-tert-butylbenzoyl chloride. The second step involves the reaction between 4-tert-butylbenzoyl chloride and morpholine to form 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate. The purity of 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate can be increased through recrystallization.
Applications De Recherche Scientifique
1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate has shown potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate has been studied for its potential as an anticancer agent. Studies have shown that 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. In drug discovery, 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate has been studied for its potential as a scaffold for the development of new drugs. In material science, 1-(Morpholin-4-yl)propan-2-yl 4-tert-butylbenzoate has been studied for its potential as a building block for the synthesis of new materials.
Propriétés
Formule moléculaire |
C18H27NO3 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-morpholin-4-ylpropan-2-yl 4-tert-butylbenzoate |
InChI |
InChI=1S/C18H27NO3/c1-14(13-19-9-11-21-12-10-19)22-17(20)15-5-7-16(8-6-15)18(2,3)4/h5-8,14H,9-13H2,1-4H3 |
Clé InChI |
BEXIDRCZUGWGPI-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC(CN1CCOCC1)OC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)





![N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

